Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine
CAS No.:
Cat. No.: VC17661721
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
![Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine -](/images/structure/VC17661721.png)
Specification
Molecular Formula | C15H20N2O |
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Molecular Weight | 244.33 g/mol |
IUPAC Name | N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine |
Standard InChI | InChI=1S/C15H20N2O/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3 |
Standard InChI Key | ATOIROAQNNKLGH-UHFFFAOYSA-N |
Canonical SMILES | CNCCCCCC1=CC(=NO1)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Oxazole core: A five-membered aromatic ring containing nitrogen and oxygen atoms at positions 1 and 2, respectively.
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Phenyl substituent: A benzene ring attached to the oxazole at position 3, enhancing aromatic conjugation.
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Pentylamine chain: A five-carbon alkyl chain terminating in a methylated amine group, protonated as a hydrochloride salt.
This arrangement confers both lipophilicity (via the phenyl and alkyl chains) and polarity (via the amine and oxazole), enabling diverse chemical interactions.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₅H₂₁ClN₂O |
Molecular Weight | 280.79 g/mol |
IUPAC Name | N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine hydrochloride |
SMILES | CNCCCCCC1=CC(=NO1)C2=CC=CC=C2.Cl |
InChI Key | MCDDAOLFPOVLFK-UHFFFAOYSA-N |
PubChem CID | 47003049 |
Spectroscopic and Computational Data
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Mass Spectrometry: Predominant fragments at m/z 245.1 (loss of HCl) and 174.2 (oxazole-phenyl cleavage) align with its stability under ionization.
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NMR Predictions:
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¹H NMR: δ 2.3–2.6 ppm (pentyl chain CH₂), δ 3.1 ppm (N-CH₃), δ 7.2–7.8 ppm (phenyl protons).
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¹³C NMR: δ 165.5 ppm (oxazole C=N), δ 150.2 ppm (C-O).
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Synthesis and Chemical Reactivity
Synthetic Routes
While detailed protocols are proprietary, general methodologies for analogous oxazole-amine hybrids involve:
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Oxazole Formation: Cyclocondensation of phenylglyoxal with hydroxylamine derivatives under acidic catalysis.
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Alkyl Chain Introduction: Nucleophilic substitution or reductive amination to attach the pentylamine moiety.
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Methylation: Treatment with methyl iodide or dimethyl sulfate in the presence of a base.
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Salt Formation: Precipitation with HCl in polar solvents like ethanol or acetone.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Oxazole cyclization | Phenylglyoxal, NH₂OH·HCl, H₂SO₄ | 65–70 |
Amine alkylation | Pentylamine, K₂CO₃, DMF | 50–55 |
Methylation | CH₃I, NaH, THF | 75–80 |
Hydrochloride formation | HCl (g), Et₂O | 90–95 |
Reactivity Profile
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Nucleophilic Sites: The oxazole’s N-atom and the terminal amine participate in alkylation/acylation.
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Electrophilic Substitution: Phenyl ring undergoes nitration/sulfonation at the meta position.
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Reduction: Catalytic hydrogenation cleaves the oxazole ring to form imidazolines.
Applications in Pharmaceutical Research
Biological Activity
Though understudied, structural analogs exhibit:
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Antimicrobial Effects: Oxazole derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
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Anti-inflammatory Action: COX-2 enzyme suppression reduces prostaglandin E₂ levels in murine models.
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Anticancer Potential: Apoptosis induction in HeLa cells through caspase-3 activation.
Table 3: Comparative Bioactivity of Oxazole Derivatives
Compound | IC₅₀ (μM) | Target |
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3-Phenyl-5-methyloxazole | 12.4 | Staphylococcus aureus |
Methyl[5-(3-phenyl...) | *Pending | COX-2 |
Drug Discovery Utility
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Scaffold for Library Synthesis: The amine and oxazole groups permit combinatorial modifications.
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Pharmacophore Modeling: Docking studies suggest affinity for kinase ATP-binding pockets.
Comparative Analysis with Structural Analogs
3-Methyl-5-phenyl-1,2-oxazol-4-amine (PubChem CID 58539434)
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Key Differences: Lacks the pentylamine chain, reducing solubility and bioavailability.
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Bioactivity: Demonstrates weaker antimicrobial potency (IC₅₀ = 45.8 μM vs. S. aureus) .
5-(4-Aminophenyl)oxazole Derivatives
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Advantages: Enhanced CNS penetration due to smaller size.
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Limitations: Reduced metabolic stability compared to alkylated amines.
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier permeability.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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Material Science Applications: Explore use in conductive polymers or metal-organic frameworks.
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